molecular formula C23H29ClO9 B12427652 Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

Cat. No.: B12427652
M. Wt: 484.9 g/mol
InChI Key: BQXRLMULBZGQJI-UHFFFAOYSA-N
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Description

Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a complex organic compound with a unique structure

Preparation Methods

The synthesis of Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core cyclodeca[b]furan structure, followed by the introduction of various substituents through reactions such as esterification, chlorination, and hydroxylation. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions due to its functional groups:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester and ketone groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and hydroxyl groups may participate in hydrogen bonding and other interactions, while the chloro group can influence the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other cyclodeca[b]furan derivatives with different substituents These compounds may share some chemical properties but differ in their reactivity and applications For example, compounds with different ester or chloro groups may have varying biological activities or industrial uses

Properties

Molecular Formula

C23H29ClO9

Molecular Weight

484.9 g/mol

IUPAC Name

methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

InChI

InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3

InChI Key

BQXRLMULBZGQJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2

Origin of Product

United States

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